molecular formula C7H6N4 B587363 Pyrido[2,3-b]pyrazin-3-amine CAS No. 155535-24-3

Pyrido[2,3-b]pyrazin-3-amine

Cat. No.: B587363
CAS No.: 155535-24-3
M. Wt: 146.153
InChI Key: HZIJFLKTAFJCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-b]pyrazin-3-amine is a chemical compound featuring an amine-functionalized pyrido[2,3-b]pyrazine core, a heterocyclic scaffold of significant interest in pharmaceutical and materials science research. This structure is recognized for its electron-deficient nature, which facilitates intramolecular charge transfer, making it a valuable building block for developing novel therapeutic agents and advanced functional materials . In medicinal chemistry, the pyrido[2,3-b]pyrazine scaffold is a privileged structure with multifaceted biological properties. Researchers have developed derivatives that exhibit potent antibacterial activity against clinically relevant strains such as Escherichia coli and Staphylococcus aureus , with mechanisms potentially involving strong interactions with bacterial DNA gyrase, as supported by molecular docking studies . Furthermore, this core structure has been successfully explored in the development of non-nucleoside inhibitors targeting viral polymerases. Compounds based on this scaffold have demonstrated strong antiviral activity against human cytomegalovirus (HCMV) and show potential as broad-spectrum agents against other herpesviruses, including herpes simplex virus (HSV) and Epstein-Barr virus (EBV) . The scaffold's similarity to purines also allows it to interact with various enzymatic targets, underpinning its utility in drug discovery campaigns . Beyond biomedical applications, amine-functionalized pyrido[2,3-b]pyrazine derivatives serve as key components in materials science. Their donor-acceptor (D-A) molecular architecture enables tunable optoelectronic properties. Researchers have synthesized such compounds for use in organic light-emitting diodes (OLEDs), where they function as blue-to-red emissive materials, and in organic electronics, where they exhibit aggregation-induced emission (AIE) characteristics and ambipolar charge transport behavior . The scaffold's strong electron-accepting ability, superior to that of quinoxaline, allows for the fine-tuning of HOMO-LUMO energy gaps, which is critical for designing non-linear optical (NLO) materials and sensitizers for dye-sensitized solar cells (DSSCs) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this versatile amine derivative as a key intermediate for constructing complex molecular architectures in drug discovery and for developing next-generation organic electronic materials.

Properties

IUPAC Name

pyrido[2,3-b]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-6-4-10-5-2-1-3-9-7(5)11-6/h1-4H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIJFLKTAFJCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663621
Record name Pyrido[2,3-b]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155535-24-3
Record name Pyrido[2,3-b]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Substrate Scope

The most widely documented method involves a one-pot multicomponent reaction using indane-1,3-dione , aromatic aldehydes , and 2-aminopyrazine in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst. Optimized conditions involve refluxing in ethanol for 9 hours, yielding pyrido[2,3-b]pyrazin-3-amine derivatives (compounds 4–7 ) in 82–89% isolated yields (Table 1).

Table 1: Optimization of Multicomponent Synthesis

Reactant 1Reactant 2 (Aldehyde)CatalystSolventTime (h)Yield (%)
Indane-1,3-dione4-Methoxybenzaldehyde20 mol% p-TSAEthanol989
Indane-1,3-dione4-Chlorobenzaldehyde20 mol% p-TSAEthanol985
Indane-1,3-dioneBenzaldehyde20 mol% p-TSAEthanol982

Key advantages of this method include high atom economy and operational simplicity. The reaction proceeds via a Knoevenagel condensation between the aldehyde and indane-1,3-dione, followed by Michael addition of 2-aminopyrazine and cyclodehydration.

Mechanistic Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level corroborate the stability of the synthesized products, with compound 7 exhibiting the lowest bandgap (3.444 eV) and highest nonlinear optical (NLO) response. Spectral characterization (¹H/¹³C NMR, FT-IR) confirms the presence of NH stretches (3193–3459 cm⁻¹) and carbonyl groups (1566–1661 cm⁻¹).

Electrophilic Activation/Cyclization of 2H-Azirines

Regioselective Synthesis

A regioselective route employs 3-amino-2-fluoropyridine and 2H-azirines activated by triflic anhydride (Tf₂O) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP). The reaction involves:

  • Electrophilic activation : Formation of 1-trifloyl-aziridin-2-yl triflate intermediates.

  • Nucleophilic addition : Attack by 3-amino-2-fluoropyridine.

  • Cyclization : Aromatic nucleophilic substitution (SₙAr) to form the pyrido[2,3-b]pyrazine core.

  • Oxidation/Desulfonylation : Treatment with Et₃N yields 2-aryl-pyrido[2,3-b]pyrazines as single regioisomers (20–60% yields).

Table 2: Scope of Azirine-Based Synthesis

Azirine SubstituentPyridine SubstituentYield (%)
PhenylH60
4-Methoxyphenyl5-Bromo45
2-Naphthyl4-Methyl20

This method excels in regiocontrol but suffers from moderate yields due to side reactions during desulfonylation.

Halogenation-Amination Pathways

Patent-Disclosed Methods

Patent WO2014028479A1 describes the synthesis of this compound derivatives via halogenated intermediates . For example:

  • Bromination : 8-Bromo-pyrido[2,3-b]pyrazine is prepared using POBr₃.

  • Amination : Nucleophilic substitution with amines (e.g., 1-methylpyrrolidin-3-amine) under Pd catalysis yields target compounds.

Table 3: Halogenation-Amination Examples

Halogenated PrecursorAmineConditionsYield (%)
2,3-Dichloropyrido[2,3-b]pyrazineCyclopropylamineEt₃N, DMF, 80°C70
8-Bromopyrido[2,3-b]pyrazine1-Methylpyrrolidin-3-aminePd₂(dba)₃, Xantphos65

This route offers flexibility in introducing diverse amine substituents but requires handling sensitive halogenated precursors.

Comparative Analysis of Methods

Efficiency and Limitations

  • Multicomponent synthesis achieves the highest yields (82–89%) but is limited to aldehydes compatible with Knoevenagel condensation.

  • Azirine activation provides regioselectivity but suffers from lower yields (20–60%).

  • Halogenation-amination enables late-stage diversification but involves multistep sequences.

Applications in Material Science and Biology

Compounds synthesized via these methods exhibit:

  • NLO properties : Compound 7 shows hyper-polarizabilities up to 6.63 × 10⁻³⁵ esu.

  • Biological activity : Antiurease and antioxidant effects (IC₅₀ = 12–18 µM) .

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Reduced this compound derivatives.

    Substitution: Alkylated or arylated this compound derivatives.

Scientific Research Applications

Pyrido[2,3-b]pyrazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.

    Medicine: Due to its biological activities, this compound is studied for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of materials with specific electronic and optical properties, such as nonlinear optical materials and sensors.

Mechanism of Action

The mechanism of action of pyrido[2,3-b]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Key Features :

  • Structural similarity: Quinoxalines share a fused benzene-pyrazine core but lack the pyridine ring of pyrido[2,3-b]pyrazines.
  • Antimicrobial activity: Quinoxaline 1,4-dioxides exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria (60–100% of amoxicillin’s efficacy) .
  • Synthesis: Produced via condensation of o-diaminoarenes with 1,2-dicarbonyl compounds under ball milling conditions .

Comparison :

Property Pyrido[2,3-b]pyrazin-3-amine Quinoxaline Derivatives
Antibacterial spectrum Moderate Gram-negative activity Strong Gram-positive activity
Enzymatic inhibition Urease, cholinesterase, PI3K Limited enzyme-targeted reports
Synthetic complexity Multicomponent reactions Ball milling condensation

Pyrido[2,3-b]pyrazine 1,4-Dioxides

Key Features :

  • Structural modification : Oxygenation at positions 1 and 4 enhances antibacterial activity.
  • Activity : Effective against Mycobacterium tuberculosis and fungal pathogens .

Comparison :

Property This compound Pyrido[2,3-b]pyrazine 1,4-Dioxides
Antifungal activity Moderate (N-oxides reported) Enhanced via 1,4-dioxygenation
Therapeutic targets Cancer, diabetes, pain management Tuberculosis, fungal infections

Triazolopyrimidines

Key Features :

  • Fungicidal activity : Triazolo[1,5-a]pyrimidines are lead compounds for plant pathogen control.
  • Structural analogs: Pyrido[2,3-b]pyrazines with 6-fluoro and 8-amino substituents mimic triazolopyrimidines’ fungicidal efficacy .

Comparison :

Property This compound Triazolopyrimidines
Substituent effects Fluoro at C6 enhances activity Halogens at C5 critical for potency
Target pathogens Puccinia recondita, Magnaporthe Similar spectrum

Thieno[2,3-b]pyrazin-3-amine Derivatives

Key Features :

  • Structural variation : Thiophene replaces pyridine in the fused ring system.
  • Synthesis : Alkoxylation and chlorination steps yield intermediates for anticancer agents .

Comparison :

Property This compound Thieno[2,3-b]pyrazin-3-amine
Electronic properties TADF materials (ΔEST < 0.3 eV) Limited photoelectric reports
Anticancer targets Colon cancer (G2/M arrest) Similar activity via kinase inhibition

Pyridopyrazinones

Key Features :

  • Scaffold repurposing: Pyridopyrazinones are PDE5 inhibitors with cardiovascular applications .

Comparison :

Property This compound Pyridopyrazinones
Enzyme inhibition Cholinesterase, PI3K, BRAF PDE5 selectivity
Therapeutic focus Neurodegeneration, cancer Erectile dysfunction, hypertension

Biological Activity

Pyrido[2,3-b]pyrazin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. For instance, it demonstrates inhibitory effects against various pathogenic microorganisms, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Antiviral Activity : Preliminary studies suggest potential antiviral effects, particularly against viral strains like COVID-19. Its interaction with specific viral proteins may inhibit viral replication .
  • Anticancer Properties : this compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit cell proliferation. It targets specific signaling pathways involved in cancer progression .
  • Anti-inflammatory Effects : Certain derivatives have been studied for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways. For example, it acts as an inhibitor of TGF-beta receptor kinases, which play a role in cellular signaling and disease progression .
  • Cellular Interaction : It interferes with bacterial cell wall synthesis and essential enzymatic functions, leading to microbial death. In cancer cells, it may induce apoptosis through modulation of cell cycle regulators .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interaction modes of this compound with target proteins, supporting its potential therapeutic applications .

Antimicrobial Activity

A study evaluating various pyrido[2,3-b]pyrazine derivatives highlighted their antimicrobial efficacy. Compounds exhibited MIC values indicating potent activity against both Gram-positive and Gram-negative bacteria. Notably, compound 4f showed remarkable activity against Candida albicans at a concentration of 62.5 µg/mL .

Anticancer Efficacy

In vitro studies on cancer cell lines (A549, MCF-7) demonstrated that certain derivatives of this compound significantly inhibited cell proliferation and induced apoptosis. These findings suggest a promising role for these compounds in cancer therapy .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organisms/CellsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus31.25
Klebsiella pneumoniae62.5
AntifungalCandida albicans62.5
Saccharomyces cerevisiae31.25
AnticancerA549 (lung cancer)IC50: 15 µM
MCF-7 (breast cancer)IC50: 12 µM

Q & A

Q. What are the common synthetic routes for pyrido[2,3-b]pyrazin-3-amine derivatives, and how are they optimized for yield and purity?

this compound derivatives are synthesized via multicomponent reactions (MCRs) under reflux conditions. For example, substituted derivatives (e.g., compounds 4–7 ) are prepared by reacting precursors in ethanol, followed by recrystallization with ethyl acetate to achieve yields of 82–89% . Key optimization factors include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency and control product ratios (e.g., kinetic vs. thermodynamic pathways) .
  • Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete cyclization while minimizing side reactions .
  • Purification : Recrystallization and vacuum drying are critical for isolating pure heterocycles .

Q. How are this compound derivatives characterized structurally, and what analytical techniques are prioritized?

Structural characterization employs:

  • Spectroscopy : IR confirms functional groups (e.g., NH stretching at ~3300 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 6.5–8.5 ppm) .
  • Mass spectrometry : HRMS (ESI) validates molecular weights (e.g., m/z 227.1291 for compound 5g ) .
  • X-ray crystallography : Resolves regioselectivity in heterocyclizations (e.g., pyrido[2,3-e]pyrrolo[1,2-a]pyrazine) .

Q. What preliminary biological assays are used to evaluate this compound derivatives, and how are IC₅₀ values determined?

Initial screening focuses on enzymatic inhibition (e.g., urease) via dose-response assays:

  • Protocol : Compounds are tested at concentrations ranging from 1–20 mM against thiourea as a reference .
  • IC₅₀ calculation : Data is analyzed using nonlinear regression (e.g., compound 5 shows IC₅₀ = 4.12 ± 1.18 mM) .
  • Controls : Enzyme activity is measured spectrophotometrically at λ = 630 nm to track urea hydrolysis .

Advanced Research Questions

Q. How do substituent modifications influence the photophysical properties of this compound-based materials?

Substituents alter HOMO/LUMO distributions and singlet-triplet energy gaps (ΔEST), critical for TADF emitters:

  • Computational modeling : DFT calculations reveal HOMO localization on donor moieties (e.g., morpholine) and LUMO on the pyrido[2,3-b]pyrazine core .
  • ΔEST tuning : Electron-withdrawing groups (e.g., -CN) reduce ΔEST to ≤0.23 eV, enhancing reverse intersystem crossing (RISC) for OLEDs .
  • Device integration : Emitters doped into CBP matrices achieve EQEs up to 9% via solution processing .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies arise from assay conditions or target specificity. Mitigation approaches include:

  • Enzyme isoform profiling : Test compounds against homologous enzymes (e.g., human vs. bacterial urease) to identify selectivity .
  • Cellular uptake studies : Correlate IC₅₀ values with logP (e.g., derivatives with logP >2.5 show improved membrane permeability) .
  • Molecular docking : Validate binding modes (e.g., BRAF<sup>V600E</sup> inhibition via pyrazinone interactions) .

Q. How are regioselective heterocyclizations achieved in this compound synthesis?

Regioselectivity is controlled via:

  • Catalytic systems : Metal-free conditions favor 3-amino group reactivity (e.g., Clauson-Kaas reaction on 2,3-diaminopyridine) .
  • Thermodynamic vs. kinetic control : Prolonged reaction times shift product ratios (e.g., intermediate II converts to A over B in DMF) .
  • Protecting groups : Trimethylsilyl (TMS) groups direct cyclization pathways (e.g., t-BuOK-mediated deprotection in NMP) .

Methodological Notes

  • Synthetic scalability : Optimize MCRs using flow chemistry to reduce reaction times and improve reproducibility .
  • Biological assays : Combine enzymatic and cell-based screens (e.g., MTT assays) to differentiate direct inhibition vs. cytotoxicity .
  • Computational tools : Use Gaussian 16 for DFT and AutoDock Vina for docking studies to predict activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.